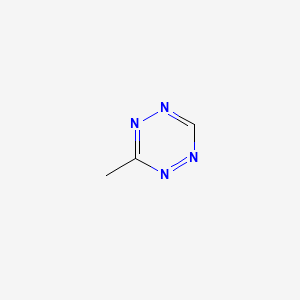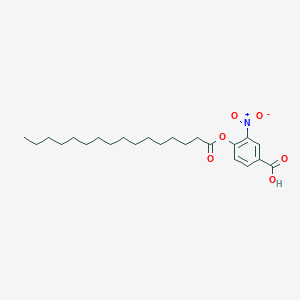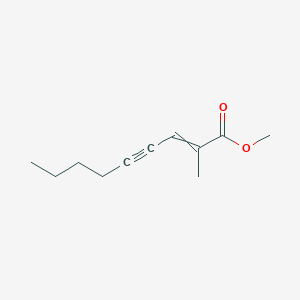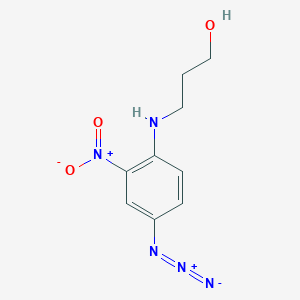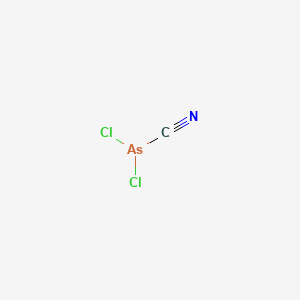
Arsorocyanidous dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsorocyanidous dichloride is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of arsenic and cyanide groups, making it a subject of study in both organic and inorganic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of arsorocyanidous dichloride typically involves the reaction of arsenic trichloride with cyanide sources under controlled conditions. One common method involves the use of sodium cyanide in an aqueous medium, followed by the addition of arsenic trichloride. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the potentially hazardous nature of the reactants. Safety protocols are strictly adhered to, given the toxic nature of both arsenic and cyanide compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Arsorocyanidous dichloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into its oxide form, often using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride to convert the compound into its reduced form.
Substitution: In substitution reactions, the chlorine atoms in this compound can be replaced by other groups, such as hydroxyl or alkyl groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, hydroxylamine.
Major Products Formed
The major products formed from these reactions include arsenic oxides, reduced arsenic compounds, and substituted derivatives of this compound.
Applications De Recherche Scientifique
Arsorocyanidous dichloride has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of arsenic toxicity and cyanide interactions.
Medicine: Investigated for its potential use in chemotherapy, given the cytotoxic nature of arsenic compounds.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of arsorocyanidous dichloride involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes, ultimately leading to cell death. The molecular targets include key enzymes involved in cellular respiration and DNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Arsenic trichloride: Shares the arsenic component but lacks the cyanide group.
Cyanogen chloride: Contains the cyanide group but lacks the arsenic component.
Arsenic pentachloride: Another arsenic-containing compound with different reactivity.
Uniqueness
Arsorocyanidous dichloride is unique due to the presence of both arsenic and cyanide groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other arsenic or cyanide compounds.
Propriétés
Numéro CAS |
64049-13-4 |
|---|---|
Formule moléculaire |
CAsCl2N |
Poids moléculaire |
171.84 g/mol |
Nom IUPAC |
dichloroarsanylformonitrile |
InChI |
InChI=1S/CAsCl2N/c3-2(4)1-5 |
Clé InChI |
CPWDUDFVRDSQHR-UHFFFAOYSA-N |
SMILES canonique |
C(#N)[As](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)

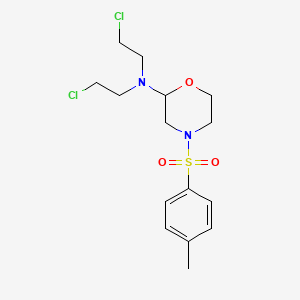
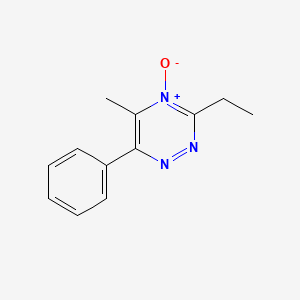
![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)

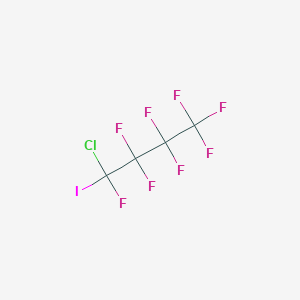
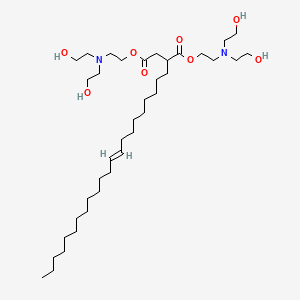
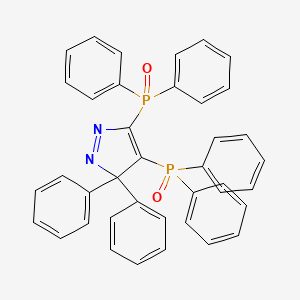
![fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene](/img/structure/B14485446.png)
